2-amino-3-(1H-indol-5-yl)propanoic acid
CAS No.: 3569-24-2
Cat. No.: VC15977811
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3569-24-2 |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 2-amino-3-(1H-indol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15) |
| Standard InChI Key | AYNAZYTXSBGFDA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2)C=C1CC(C(=O)O)N |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-amino-3-(1H-indol-5-yl)propanoic acid, reflects its structure:
-
A central propanoic acid chain () with an amino group (-NH) at the α-carbon (C2).
-
A 1H-indole group attached at the β-carbon (C3), with the indole’s benzene ring substituted at the 5-position .
Key Features:
-
Molecular Formula: (calculated molecular weight: 218.23 g/mol).
-
Stereochemistry: The α-carbon is chiral; enantiomers (D/L) may exhibit distinct biological activities, though specific studies are lacking for this isomer.
-
Tautomerism: The indole’s NH group allows tautomerization, influencing solubility and reactivity .
Synthesis and Structural Analogs
Structural Modifications
-
Halogenation: Introducing halogens (Cl, I) at the 5-position enhances metabolic stability and binding affinity in enzyme inhibitors .
-
Alkyne Functionalization: The 5-(prop-2-yn-1-yloxy) variant (PubChem CID 75535048) demonstrates the feasibility of click chemistry modifications for bioconjugation .
Physicochemical Properties
Data from analogs suggest the following properties (Table 1):
Table 1: Comparative Physicochemical Properties of Indole-Based Amino Acids
Key Observations:
-
Hygroscopicity: Chloro and iodo analogs are hygroscopic, necessitating storage under inert gas .
-
Thermal Stability: Decomposition above 300°C is common due to indole ring fragility .
Biological Activity and Mechanisms
Enzyme Inhibition
-
cPLA2α Inhibition: 3-(1-Aryl-1H-indol-5-yl)propanoic acids (e.g., ASB14780) show potent inhibition of cytosolic phospholipase A2α (IC = 0.12 μM), a target in inflammatory diseases . The 5-indolyl configuration enhances hydrophobic interactions with the enzyme’s active site .
-
Tryptophan Metabolism: Structural similarity to L-tryptophan suggests potential interference with kynurenine or serotonin pathways, though this remains untested for the 5-yl isomer .
Applications in Drug Discovery
Anti-Inflammatory Agents
-
Lead Compound Optimization: ASB14780, a 5-indolylpropanoic acid derivative, reduces edema in murine models (ED = 3.2 mg/kg) . The 5-substitution pattern improves bioavailability compared to 3-substituted analogs .
Prodrug Design
-
Ester Prodrugs: Methyl and ethyl esters of 5-chlorotryptophan show enhanced blood-brain barrier penetration, suggesting utility in neurological disorders .
Challenges and Future Directions
-
Synthetic Accessibility: Direct functionalization at the indole 5-position remains challenging due to electronic and steric factors. Transition metal-catalyzed C–H activation could offer solutions.
-
Biological Profiling: No in vivo toxicity or pharmacokinetic data exist for the 5-yl isomer. Priority studies should include:
-
Cytotoxicity screening (e.g., HepG2, HEK293 cells).
-
Metabolic stability assays in liver microsomes.
-
-
Computational Modeling: Molecular docking studies could predict interactions with targets like cPLA2α or IDO1 (indoleamine 2,3-dioxygenase).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume